5-(Dimethylamino)furan-2-carbaldehyde
Overview
Description
5-(Dimethylamino)furan-2-carbaldehyde is a chemical compound that is derived from furan-2-carbaldehyde, a heteroaromatic aldehyde. It is characterized by the presence of a dimethylamino group attached to the 5-position of the furan ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.
Synthesis Analysis
The synthesis of derivatives related to 5-(Dimethylamino)furan-2-carbaldehyde can be achieved through the protection of heteroaromatic aldehydes as imidazolidine derivatives. For instance, furan-2-carboxaldehydes can be transformed into N, N'-dimethylimidazolidines without the need for acid catalysis . This method provides a pathway to protect the aldehyde group and allows for further functionalization at other positions on the furan ring. Although the paper does not directly discuss the synthesis of 5-(Dimethylamino)furan-2-carbaldehyde, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)furan-2-carbaldehyde would consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The dimethylamino group would be expected to influence the electronic properties of the furan ring due to its electron-donating nature, potentially affecting the reactivity of the aldehyde group at the 2-position.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 5-(Dimethylamino)furan-2-carbaldehyde, the protection of furan-2-carboxaldehydes as imidazolidine derivatives suggests that the aldehyde group can be selectively protected to enable further chemical transformations . Additionally, the production of acid chloride derivatives from precursor aldehydes, as described in the first paper, indicates that aldehydes related to furan can be converted into reactive intermediates for further chemical synthesis .
Physical and Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis
- Summary of Application : “5-(Dimethylamino)furan-2-carbaldehyde” is used in the synthesis of various organic compounds . It plays an indispensable role in many synthetic pathways, for instance, in the synthesis of pharmaceuticals, dyes, or polymeric materials .
- Methods of Application : The compound is synthesized in one step using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
- Results or Outcomes : The synthesis of the title compound was achieved in quantitative yield .
Green Chemistry
- Summary of Application : Furfural, from which “5-(Dimethylamino)furan-2-carbaldehyde” can be derived, is an important starting material for a large number of reactions . It has attracted reasonable interest in terms of green chemistry .
- Methods of Application : Furfural can be obtained from renewable resources . The present perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Results or Outcomes : The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Chemical Properties
- Summary of Application : “5-(Dimethylamino)furan-2-carbaldehyde” is a chemical compound with the molecular formula C7H9NO2 . It is used in various chemical reactions due to its unique structure .
- Methods of Application : The compound can be stored at -20°C, sealed storage, away from moisture .
- Results or Outcomes : The compound is available for purchase from various chemical suppliers .
Furan Platform Chemicals
- Summary of Application : Furan platform chemicals, from which “5-(Dimethylamino)furan-2-carbaldehyde” can be derived, have a wide range of applications . They can be used to synthesize a variety of compounds .
- Methods of Application : Furan platform chemicals can be obtained from biomass . They are used in the synthesis of chiral furans .
- Results or Outcomes : The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Chemical Properties
- Summary of Application : “5-(Dimethylamino)furan-2-carbaldehyde” is a chemical compound with the molecular formula C7H9NO2 . It is used in various chemical reactions due to its unique structure .
- Methods of Application : The compound can be stored at -20°C, sealed storage, away from moisture .
- Results or Outcomes : The compound is available for purchase from various chemical suppliers .
Furan Platform Chemicals
- Summary of Application : Furan platform chemicals, from which “5-(Dimethylamino)furan-2-carbaldehyde” can be derived, have a wide range of applications . They can be used to synthesize a variety of compounds .
- Methods of Application : Furan platform chemicals can be obtained from biomass . They are used in the synthesis of chiral furans .
- Results or Outcomes : The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
Safety And Hazards
Specific safety and hazard information for 5-(Dimethylamino)furan-2-carbaldehyde is not available in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound to avoid exposure.
Future Directions
The future directions for research and applications involving 5-(Dimethylamino)furan-2-carbaldehyde are not specified in the search results. Given its unique structure, the compound may have potential uses in various fields such as organic synthesis and medicinal chemistry.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
properties
IUPAC Name |
5-(dimethylamino)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGITSKRNWIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355472 | |
Record name | 5-(dimethylamino)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)furan-2-carbaldehyde | |
CAS RN |
3680-93-1 | |
Record name | 5-(dimethylamino)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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